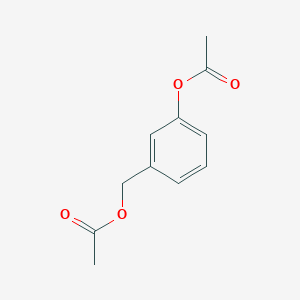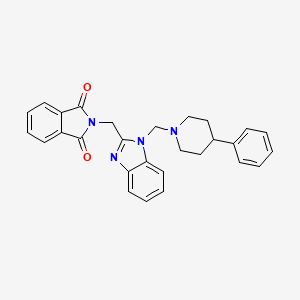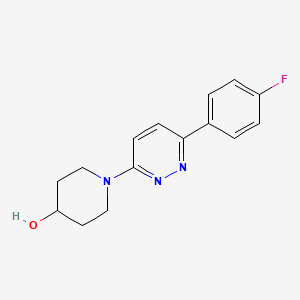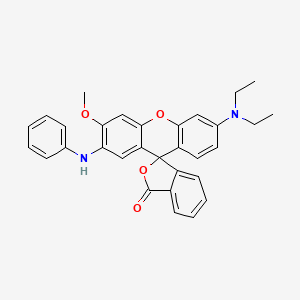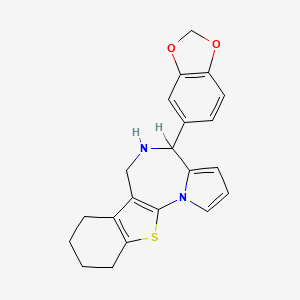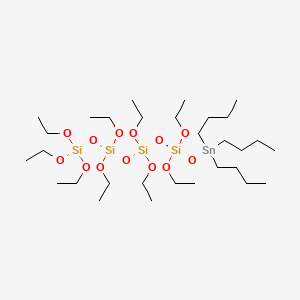
12,12-Dibutyl-4,4,6,6,8,8,10,10-octaethoxy-3,5,7,9,11-pentaoxa-4,6,8,10-tetrasila-12-stannahexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,12-Dibutyl-4,4,6,6,8,8,10,10-octaethoxy-3,5,7,9,11-pentaoxa-4,6,8,10-tetrasila-12-stannahexadecane is a complex organosilicon compound with a molecular formula of C30H72O13Si4Sn and a molecular weight of 871.94 g/mol. This compound is notable for its unique structure, which includes multiple ethoxy groups and a central tin atom, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 12,12-Dibutyl-4,4,6,6,8,8,10,10-octaethoxy-3,5,7,9,11-pentaoxa-4,6,8,10-tetrasila-12-stannahexadecane typically involves the reaction of tributylstannyl chloride with tetraethoxysilane in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen, and a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
12,12-Dibutyl-4,4,6,6,8,8,10,10-octaethoxy-3,5,7,9,11-pentaoxa-4,6,8,10-tetrasila-12-stannahexadecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable complexes with other molecules through coordination bonds. The central tin atom plays a crucial role in these interactions, allowing the compound to act as a catalyst or a stabilizing agent in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar compounds include other organosilicon compounds with different substituents, such as:
2,2,4,4,6,6,8,8,10,10,12,12-Dodecamethylcyclohexasiloxane: Used in the chemical industry for silicone gel and resin production.
1,11-Di(1-phenylpropyl)-2,2,4,4,6,6,8,8,10,10-decamethyl-1,3,5,7,9,11-hexaoxa-2,4,6,8,10-pentasilaundecane: Known for its unique structural properties.
The uniqueness of 12,12-Dibutyl-4,4,6,6,8,8,10,10-octaethoxy-3,5,7,9,11-pentaoxa-4,6,8,10-tetrasila-12-stannahexadecane lies in its specific combination of ethoxy groups and the central tin atom, which imparts distinct chemical and physical properties.
Properties
CAS No. |
94109-28-1 |
|---|---|
Molecular Formula |
C30H72O13Si4Sn |
Molecular Weight |
871.9 g/mol |
IUPAC Name |
[diethoxy(tributylstannyloxy)silyl] [diethoxy(triethoxysilyloxy)silyl] diethyl silicate |
InChI |
InChI=1S/C18H45O13Si4.3C4H9.Sn/c1-10-20-32(19,21-11-2)29-34(25-15-6,26-16-7)31-35(27-17-8,28-18-9)30-33(22-12-3,23-13-4)24-14-5;3*1-3-4-2;/h10-18H2,1-9H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
GTYIOBJDILSBAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12703679.png)
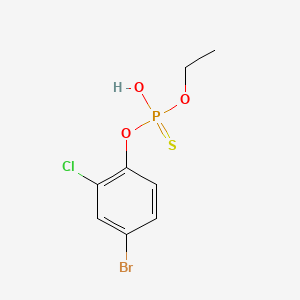
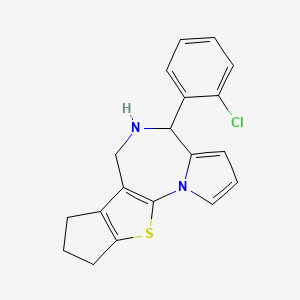

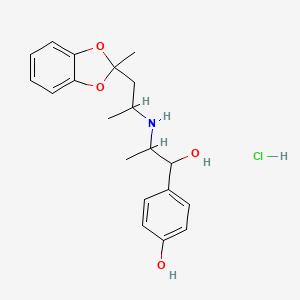
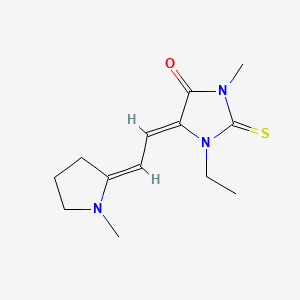

![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanone](/img/structure/B12703729.png)
